![molecular formula C20H18FNO3S B2358721 1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1706331-05-6](/img/structure/B2358721.png)
1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chroman ring: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the spirocyclic pyrrolidinone: This step involves the reaction of the chroman derivative with a suitable amine and a ketone to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spiro[chroman-2,3’-pyrrolidin]-4-one: Lacks the 4-fluorophenylthioacetyl group.
1’-(2-((Phenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one: Similar structure but without the fluorine atom.
Uniqueness
1’-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to the presence of the 4-fluorophenylthioacetyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c21-14-5-7-15(8-6-14)26-12-19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRDMJIYBLXKBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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